molecular formula C8H8O2 B1329341 2-Hydroxy-5-methylbenzaldehyde CAS No. 613-84-3

2-Hydroxy-5-methylbenzaldehyde

Cat. No. B1329341
CAS RN: 613-84-3
M. Wt: 136.15 g/mol
InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methylbenzaldehyde is a compound that has been the subject of various studies due to its potential applications in different fields such as pharmaceuticals, materials science, and organic synthesis. The compound is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring, which significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives of 2-hydroxybenzaldehyde has been explored in several studies. For instance, selective ortho-bromination of substituted benzaldoximes to produce substituted 2-bromobenzaldehydes involves a palladium-catalyzed C-H activation, with O-methyloxime serving as a directing group . Additionally, the synthesis of N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones is achieved through N-methylation of Fe(III) complexes, which proceeds without concurrent O-methylation side reactions . Moreover, the synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals has been reported, with some compounds showing significant insecticidal activity .

Molecular Structure Analysis

The molecular structure of a derivative of 2-hydroxy-5-methylbenzaldehyde, specifically N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, has been studied using X-ray analysis and semi-empirical quantum mechanical methods. The molecule is not planar and features intramolecular hydrogen bonds, which contribute to its photochromic properties .

Chemical Reactions Analysis

2-Hydroxy-5-methylbenzaldehyde can undergo various chemical reactions. For example, it can be involved in self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, which are precursors for valuable chemicals like phthalic anhydride and terephthalic acid . Additionally, the compound can form complexes with metals, as seen in the synthesis of Ni(II) and Cu(II) complexes with thiosemicarbazone, which exhibit interesting sorption and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-5-methylbenzaldehyde and its derivatives have been extensively studied. The compound's derivatives exhibit a range of properties, including anticholinesterase and insecticidal activities . The compound's structure and spectroscopic properties have been elucidated, revealing insights into its nonlinear optical material properties, such as first and second-order hyperpolarizabilities, vibrational behavior, and potential energy surface scanning . Furthermore, molecular simulations using density functional theory have been conducted to understand the palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde, providing insights into reaction mechanisms and kinetic modeling .

Scientific Research Applications

1. Fluorescent pH Sensor

2-Hydroxy-5-methylbenzaldehyde has been used to create a probe that functions as a highly selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).

2. Production of Methylbenzaldehydes

In the conversion of bioethanol to value-added chemicals, 2-Hydroxy-5-methylbenzaldehyde is formed through sequential aldol condensations and subsequent reactions. This process is significant for synthesizing useful precursors like phthalic anhydride and terephthalic acid (Moteki et al., 2016).

3. Nonlinear Optical Material

2-Hydroxy-5-methylbenzaldehyde has been investigated for its nonlinear optical properties. Studies include the calculation of hyperpolarizabilities and exploring its effectiveness as an optical limiting material, indicating its potential in optical applications (Jayareshmi et al., 2021).

4. Synthesis of Chalcones

It is used in the synthesis of chalcones, which have been studied for their antibacterial activity. This involves the formation of chalcone derivatives from 2-Hydroxy-5-methylbenzaldehyde, demonstrating its role in producing compounds with potential biological activities (Hapsari et al., 2018).

5. Antitumor Activities

2-Hydroxy-5-methylbenzaldehyde has been used in the synthesis of molybdenum(VI) complexes, which exhibited high anticancer activities. This showcases its role in the development of potential therapeutic agents (Hussein et al., 2015).

6. Synthesis of Schiff Base Compounds

It is a component in the synthesis of Schiff base compounds which have applications in various fields, including catalysis and material science. These compounds exhibit diverse biological and chemical properties (Sumrra et al., 2018).

Safety And Hazards

2-Hydroxy-5-methylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could explore the potential applications of 2-Hydroxy-5-methylbenzaldehyde in various fields. For instance, a study has used this compound to synthesize radiolabeling precursor desmethyl-PBR06 . Another study has used it to study the electroantennogram response of the vine weevil (Otiorhynchus sulcatus F.) to a broad range of volatile plant compounds .

properties

IUPAC Name

2-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEIUTCVWLYZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060625
Record name Benzaldehyde, 2-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylbenzaldehyde

CAS RN

613-84-3
Record name 5-Methylsalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-methylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 613-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-hydroxy-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylsalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxy-5-methylbenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methylmagnesium chloride solution in tetrahydrofuran (100 mL, 3.0M, 300 mmol) at room temperature was treated dropwise over 30 minutes with a solution of 32.3 g (300 mmol) of p-cresol in 30 mL of tetrahydrofuran. An additional 70 mL of tetrahydrofuran was added to moderate the exothermic reaction. The mixture was aged at room temperature for 2 hours then treated with 400 mL of toluene, 41mg of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and 23 g of paraformaldehyde. The reaction mixture was heated at reflux for 18 hours, then cooled and washed with 200 mL of 2N aqueous hydrochloric acid and 200 mL of water. The organic layer was removed, filtered through Celite, dried over magnesium sulfate, filtered and solvents removed under vacuum. Crystallization of the crude residue from cold hexanes gave 7.4 g (54 mmol, 18%) of the product. The mother liquors were further purified by column chromatography on silica gel, eluting with methylene chloride, to give an additional 17.5 g (128 mmol, 43%) of the product. 1H NMR (200 MHz,CDCl3): 2.33 (s,3H), 6.89 (d,10 Hz,1H), 7.33 (m,2H), 9.83 (s,1H), 10.80 (s,1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
41 mg
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
18%

Synthesis routes and methods II

Procedure details

28.8 g of p-cresol (0.26 mol) are dissolved in 100 ml of water in a round-bottomed flask containing 80 g of NaOH. The mixture is heated to 60-65° C. and 40.5 ml of CHCl3 (0.51 mol) are added in several portions over a period of 30 to 40 min. The mixture is refluxed for 1 h and then cooled. The excess chloroform is removed by distillation under reduced pressure. The medium is acidified with dilute H2SO4 and then subjected to vapor entrainment. The distillate collected (±500 ml) is extracted with ether. The solvent is removed by distillation under reduced pressure. The residue is taken up in 100 ml of saturated sodium bisulfite solution. After vigorous stirring for 2 h, followed by leaving to stand for 1 h, the bisulfite adduct precipitated is collected by filtration and washed with ether. The bisulfite combination is decomposed by heating on a water bath in dilute H2SO4 for 30 min. The aldehyde is extracted with ether. The ether solution is dried over MgSO4. The solvent is removed under reduced pressure. The residue is recrystallized from ethanol.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

p-Cresol (100 g) in dry THF(100 ml) was added dropwise to a mechanically stirred, freshly prepared solution of ethyl magnesium bromide [magnesium (25.0 g) and bromoethane (75 ml)] in THF (500 ml) under nitrogen at a rate which maintained a slow reflux (about 30 mins). After 30 mins toluene (1.21) was added, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (125 ml), and paraformaldehyde (70 g). The mixture was then heated at reflux for 16 h. The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml) then added. Water (600 ml) was added and the mixture filtered through "hyflo". The organic phase was separated, dried, filtered and concentrated in vacuo to give a brown oil. The oil was steam distilled and the product extracted from the distillate with ether (1 liter). The organic extract was dried, filtered and concentrated in vacuo to give a pale yellow slurry which was cooled to -10° C., triturated with ether (precooled to -78° C., 100 ml), filtered off rapidly and washed with ether (precooled to -78° C.) to give the title compound as colourless needles, (131.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2-Hydroxymethyl-4-methylphenol (3.1 g, 22.4 mMol) was dissolved in CHCl3 (95 ml). The solution was treated with manganese dioxide (8.7 g, 100 mmol) and the reaction stirred at ambient temperature overnight under an argon atmosphere. The reaction was then filtered through Celite and the solvent evaporated. The residue was subjected to chromatography (eluant: ethyl ether/hexane) to give 2-hydroxy-5-methylbenzaldehyde as a pale green solid (0.63 g, 20.7%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 3
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 4
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-methylbenzaldehyde

Citations

For This Compound
658
Citations
D Jayareshmi, HM Robert, D Aruldhas - Journal of Molecular Structure, 2021 - Elsevier
… The organic dye 2‑hydroxy-5-methylbenzaldehyde (HMB) is used mainly in the dyeing industry. Benzaldehyde and its derivatives are also important intermediaries for the process of …
Number of citations: 1 www.sciencedirect.com
YL Sang, XS Lin - Acta Chimica Slovenica, 2019 - search.ebscohost.com
… In the present work, we choose 2-hydroxy-5-methylbenzaldehyde oxime (HL) as ligand, to prepare a novel polymeric copper complex [CuL2]n. To our knowledge, there have been no …
Number of citations: 8 search.ebscohost.com
RA Haque, MA Salam, MA Arafath - Journal of Coordination …, 2015 - Taylor & Francis
… H 2 DMMT (2) was synthesized as described for 1 from 2-hydroxy-5-methylbenzaldehyde (0.54 g, 4.0 mmol) (scheme 1) and the product was formed as white microcrystals. Mp: 217–…
Number of citations: 32 www.tandfonline.com
RA Haque, MA Salam - Journal of Coordination Chemistry, 2016 - Taylor & Francis
… A solution of 4-cyclohexylthiosemicarbazide (0.52 g, 3 mmol) in 10 mL methanol was treated with 10 mL methanolic solution of 2-hydroxy-5-methylbenzaldehyde (0.41 g, 3 mmol). The …
Number of citations: 9 www.tandfonline.com
RX Wang, DZ Gao, F Ye, YF Wu… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H21N3O2, the pyridine rings and the benzene ring lie in a propeller arrangement around the central tertiary amine N atom. The dihedral angles formed by the …
Number of citations: 1 scripts.iucr.org
F Rahaman, B Hiremath… - Journal of the Indian …, 2008 - researchgate.net
… Abstract : The Co11 , Ni11, Cu11 , Zn11, Cd11 and Hg11 complexes of Schiff base 2-hydroxy-5-methylbenzaldehyde N-(4'phenyl-1',3'-thiazol-2'-yl)semicarbazone have been …
Number of citations: 18 www.researchgate.net
K Watanabe, T Kamagata, M Itagaki - Bunseki kagaku, 1995 - tus.elsevierpure.com
The fluorometric determinations of scandium (111) and yttrium (111) with 2-hydroxy-5-methylbenzaldehyde semicarbazone (HMBS) have been investigated. Scandium and yttrium ions …
Number of citations: 5 tus.elsevierpure.com
AS Fonseca, AJ Bortoluzzi - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… three hydroxybenzyl groups and one 2-hydroxy-5-methylbenzaldehyde group bonded to the N … In the 2-hydroxy-5-methylbenzaldehyde group, an intramolecular S(6) O—H⋯O hydrogen …
Number of citations: 6 scripts.iucr.org
U Baisch, MC Scicluna, C Näther… - Acta Crystallographica …, 2017 - scripts.iucr.org
… The crystal structure of 5-methylsalicylaldehyde (5-MSA; systematic name 2-hydroxy-5-methylbenzaldehyde), C 8 H 8 O 2 , was discovered to be a textbook example of the drastic …
Number of citations: 2 scripts.iucr.org
K Watanabe, T Ikai, M Itagaki - Bunseki Kagaku, 1996 - tus.elsevierpure.com
… The fluorometric determination of La(III) with 2-hydroxy-5-methylbenzaldehyde … Three kinds of salicylaldehyde semicarbazones, ie, 2-hydroxy-5-methylbenzaldehyde semicarbazone (…
Number of citations: 2 tus.elsevierpure.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.